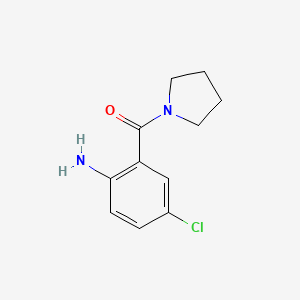

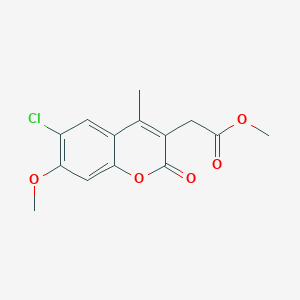

N-(3-Amino-2-methylphenyl)-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-Amino-2-methylphenyl)-2-methoxybenzamide, also known as NAM-2-MB, is an organic compound with a wide range of applications in research and industry. NAM-2-MB is a white, crystalline solid that is soluble in water and ethanol. It is a derivative of benzamide, which is a type of carboxamide. NAM-2-MB is used as a reagent in organic synthesis, a catalyst in polymerization reactions, and a substrate in the synthesis of other compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Applications De Recherche Scientifique

1. Molecular Structure and Intermolecular Interactions

N-(3-Amino-2-methylphenyl)-2-methoxybenzamide has been studied for its molecular structure and intermolecular interactions. In a study by Karabulut et al. (2014), the compound was analyzed using X-ray diffraction and DFT calculations to evaluate the influence of intermolecular interactions, such as dimerization and crystal packing, on its molecular geometry. These interactions were found to be significant for dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

2. Antiviral Activity

N-Phenylbenzamide derivatives, including those similar to N-(3-Amino-2-methylphenyl)-2-methoxybenzamide, have been synthesized and tested for their antiviral activities. Ji et al. (2013) explored the anti-EV 71 activities of these compounds in vitro, identifying promising lead compounds for the development of antiviral drugs (Ji et al., 2013).

3. Antioxidant Properties

Research has also been conducted on the antioxidant properties of amino-substituted benzamide derivatives. Jovanović et al. (2020) investigated the electrochemical oxidation of such compounds, proposing mechanisms for their antioxidant activities based on electrochemical behavior (Jovanović et al., 2020).

4. Neurotropic Properties

The neurotropic properties of N-phenylbenzamide derivatives have been evaluated in vivo. Podolsky et al. (2017) studied the effects of these compounds on various behavioral and physiological parameters, identifying substances with potential psychoactive properties (Podolsky et al., 2017).

5. Gastroprokinetic Activity

Kalo et al. (1995) examined the gastroprokinetic activity of N-phenylbenzamide derivatives, revealing the importance of the amide bond structure for potent gastroprokinetic activity (Kalo et al., 1995).

Propriétés

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-10-12(16)7-5-8-13(10)17-15(18)11-6-3-4-9-14(11)19-2/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIGDYRZJAPJRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-2-methylphenyl)-2-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1355777.png)